molecular formula C23H17N3O4S B2759153 4-acetyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895019-25-7

4-acetyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2759153
CAS No.: 895019-25-7
M. Wt: 431.47
InChI Key: DWKRCGJJXAYJDX-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide core, a pyridine ring, and a dioxolobenzothiazole moiety. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Dioxolobenzothiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxolobenzothiazole ring.

    Coupling with Pyridine Derivative: The final step involves coupling the dioxolobenzothiazole intermediate with a pyridine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Utilizing chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-N-(pyridin-3-ylmethyl)benzamide
  • N-(1,3-benzodioxol-5-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide
  • N-(1,3-benzothiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-acetyl-N-(pyridin-3-ylmethyl)benzamide stands out due to its unique dioxolobenzothiazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-acetyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S/c1-14(27)16-4-6-17(7-5-16)22(28)26(12-15-3-2-8-24-11-15)23-25-18-9-19-20(30-13-29-19)10-21(18)31-23/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKRCGJJXAYJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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